molecular formula C5H2INO B2868697 2-Iodo-3-furancarbonitrile CAS No. 1823186-90-8

2-Iodo-3-furancarbonitrile

Cat. No.: B2868697
CAS No.: 1823186-90-8
M. Wt: 218.981
InChI Key: NLHGGGRPKFRUTP-UHFFFAOYSA-N
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Description

2-Iodo-3-furancarbonitrile is a chemical compound that is part of the furan platform chemicals . It is a versatile compound that finds applications in various scientific research fields.


Synthesis Analysis

The synthesis of this compound involves the transformation of 3,4,6-tri-O-acetyl-D-glucal into various 2- and 2,3-substituted enantiopure furans. A mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .


Chemical Reactions Analysis

The types of reactions applicable to this compound are similar to those of furan platform chemicals. These include a variety of methods for the synthesis of chiral furans .

Mechanism of Action

While the exact mechanism of action for 2-Iodo-3-furancarbonitrile is not specified in the retrieved papers, it is likely to be similar to that of other iodinated compounds. For example, Iodopropynyl Butyl Carbamate (IPBC), another iodinated compound, is known to have antifungal properties .

Future Directions

The future directions for 2-Iodo-3-furancarbonitrile are likely to be influenced by the broader trends in the chemical industry. There is a growing interest in the use of biomass as a source of chemical reactants, replacing traditional resources such as crude oil . This could potentially lead to new applications and synthesis methods for this compound and similar compounds.

Properties

IUPAC Name

2-iodofuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2INO/c6-5-4(3-7)1-2-8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHGGGRPKFRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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